molecular formula C14H19N5O2 B2682483 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1013806-49-9

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2682483
CAS No.: 1013806-49-9
M. Wt: 289.339
InChI Key: BBTPODWNILXBLN-UHFFFAOYSA-N
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Description

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a chemical compound featuring a pyrazolyl-pyrimidinone core, a structure of significant interest in medicinal chemistry and agrochemical research . This complex heterocyclic system is synthetically versatile and serves as a key scaffold for developing novel bioactive molecules. Compounds with this core structure have demonstrated promising biological activities in research settings. Specifically, analogs have been investigated for their antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria . Furthermore, related pyrazolyl-pyrimidinone derivatives have exhibited potent in vitro cytotoxicity against various human cancer cell lines, including leukemia (HL-60) and melanoma (WM-115), with some studies indicating a favorable selectivity index that suggests lower toxicity to normal cells . The mechanism of action for such compounds often involves the inhibition of critical enzymatic pathways, such as those involving topoisomerases, thereby interfering with DNA replication and cellular proliferation . Additionally, structurally related compounds are explored in other fields, such as fungicide development, where they can act as inhibitors of respiratory enzymes like cytochrome bc1 (Complex III) . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult relevant Safety Data Sheets (SDS) and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-5-11-10(4)16-14(18(13(11)21)7-12(15)20)19-9(3)6-8(2)17-19/h6H,5,7H2,1-4H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTPODWNILXBLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC(=O)N)N2C(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to a pyrimidine structure, which is known for its diverse biological activities. The IUPAC name is 2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-propan-2-ylacetamide. The molecular formula is C17H25N5O2C_{17}H_{25}N_{5}O_{2}, and it has a molecular weight of approximately 325.42 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of 3,5-dimethylpyrazole with an appropriate pyrimidine derivative under controlled conditions, often utilizing potassium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent at elevated temperatures.

Table 1: Synthetic Routes for this compound

StepReaction TypeReagents UsedConditions
1Condensation3,5-dimethylpyrazole + pyrimidine derivativeK2CO3, DMSO, heat
2PurificationRecrystallization/ChromatographyVaries by method

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For example, compounds derived from pyrazole exhibited significant cytotoxic effects against various cancer cell lines. In one study, derivatives showed IC50 values ranging from 5.00 µM to 29.85 µM against SH-SY5Y and C6 cell lines . Notably, one derivative demonstrated an IC50 of 5.13 µM on the C6 glioma cell line, indicating strong selective activity against cancer cells while sparing healthy cells.

Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells and causing cell cycle arrest at the G0/G1 phase. Flow cytometry analysis revealed that late apoptosis was the primary mode of cell death induced by these compounds .

Enzyme Inhibition

The compound may also interact with specific enzymes or receptors due to its structural features. Pyrazole derivatives are known to modulate enzyme activity, which can lead to therapeutic effects in various diseases beyond cancer, including inflammation and metabolic disorders.

Case Studies

Several case studies have documented the efficacy of pyrazole-based compounds in preclinical models:

  • Study on Glioma Treatment : A derivative demonstrated significant cytotoxicity against C6 glioma cells with minimal effects on normal L929 cells. The study concluded that such compounds could be developed into effective treatments for glioma .
  • Mechanistic Studies : Research indicated that certain pyrazole derivatives inhibited tubulin polymerization, akin to the action of established chemotherapeutic agents like colchicine. This suggests potential for developing new anticancer therapies targeting microtubule dynamics .

Comparison with Similar Compounds

Structural Analogues in Pyrazole-Thiadiazine Derivatives

Compounds 15b , 15c , 17a , 17b , and 17c from share a pyrazole-thiadiazine core but differ in substituents. Unlike the target compound, these analogs incorporate diazenyl and aryl groups on the thiadiazine ring. Key comparisons include:

Compound Substituents Melting Point (°C) Yield (%) Key Structural Differences vs. Target Compound
15b p-Tolyldiazenyl, thiadiazine 205–206 86 Thiadiazine ring vs. pyrimidinone; no acetamide group
17a Phenyldiazenyl, thiadiazinone 126–127 85 Thiadiazinone ring; lacks ethyl/methyl on pyrimidinone
Target Compound Trifluoromethylphenyl, pyrimidinone Pyrimidinone core; trifluoromethylphenyl acetamide

These analogs exhibit antimicrobial activity, suggesting that the pyrazole moiety contributes to bioactivity. However, the target compound’s pyrimidinone core and trifluoromethyl group may enhance metabolic stability compared to thiadiazine derivatives .

Acetamide-Functionalized Pyrazole Derivatives

4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- (, Compound 2) shares the 3,5-dimethylpyrazole-acetyl motif with the target compound. However, it substitutes the pyrimidinone ring with a piperidinecarboxamide group. This difference likely alters solubility and target selectivity, as piperidine derivatives often enhance blood-brain barrier penetration .

Pyrimidine and Quinoline-Based Acetamides

Patent-derived compounds in , such as N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, feature quinoline scaffolds with acetamide substituents. These compounds prioritize planar aromatic systems for kinase inhibition, contrasting with the target compound’s pyrimidinone-pyrrole hybrid structure.

Pharmacokinetic Considerations

Goxalapladib (), a naphthyridine-acetamide derivative, demonstrates how fluorinated aromatic systems (e.g., trifluoromethyl biphenyl) enhance binding affinity in atherosclerosis targets. Similarly, the target compound’s trifluoromethylphenyl group may improve target engagement through hydrophobic interactions, though its pyrimidinone ring could reduce conformational flexibility compared to naphthyridines .

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